2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Lipophilicity optimization Drug-likeness Permeability prediction

2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3) is a bicyclic heterocyclic building block comprising a fused 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core with a phenyl substituent at the 2-position. The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold has been validated as a privileged structural element in two therapeutically distinct programs: as an S4-binding subunit in orally active Factor Xa (fXa) inhibitors developed by Daiichi Sankyo , and as the core template in RORγt inverse agonist patent applications from Vitae Pharmaceuticals (WO2014179564).

Molecular Formula C11H10N2S
Molecular Weight 202.28
CAS No. 954241-29-3
Cat. No. B3030768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
CAS954241-29-3
Molecular FormulaC11H10N2S
Molecular Weight202.28
Structural Identifiers
SMILESC1C2=C(CN1)SC(=N2)C3=CC=CC=C3
InChIInChI=1S/C11H10N2S/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11/h1-5,12H,6-7H2
InChIKeyIZHAHQIUNRBFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3): A 2-Aryl-Substituted Bicyclic Thiazole Scaffold with Differentiated Physicochemical Profile for Medicinal Chemistry Procurement


2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3) is a bicyclic heterocyclic building block comprising a fused 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core with a phenyl substituent at the 2-position. The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold has been validated as a privileged structural element in two therapeutically distinct programs: as an S4-binding subunit in orally active Factor Xa (fXa) inhibitors developed by Daiichi Sankyo [1], and as the core template in RORγt inverse agonist patent applications from Vitae Pharmaceuticals (WO2014179564) [2]. The 2-phenyl variant differentiates itself from the unsubstituted parent (CAS 721926-87-0) and 2-methyl analog (CAS 773031-79-1) through markedly altered lipophilicity, molecular topology, and potential for aromatic stacking interactions.

Why 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3) Cannot Be Replaced by the Unsubstituted or 2-Methyl Congeners in Structure–Activity-Oriented Programs


The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core tolerates diverse substitution at the 2-position, yielding analogs with dramatically different physicochemical properties that directly govern pharmacokinetic behavior and target engagement. The unsubstituted parent (CAS 721926-87-0) and 2-methyl variant (CAS 773031-79-1) exhibit LogP values of approximately 0.16–1.08 and 0.28 respectively, placing them in a low-lipophilicity space favorable for aqueous solubility but limiting membrane permeability potential [1]. In contrast, the 2-phenyl compound (CAS 954241-29-3) possesses a calculated LogP of approximately 2.03, representing a >0.9–1.9 log-unit increase that shifts the molecule into a lipophilicity range associated with enhanced passive membrane permeability and potential blood–brain barrier penetration . Substituting any of these analogs for another results in a different physicochemical starting point that propagates into altered ADME properties, binding kinetics, and off-target profiles—making the choice of the 2-substituent a critical decision node in medicinal chemistry design rather than a trivial interchange.

Quantitative Differentiation Evidence for 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3) Versus Closest In-Class Analogs


Lipophilicity (LogP) Differentiation: 2-Phenyl vs. Unsubstituted vs. 2-Methyl Pyrrolo[3,4-d]thiazole

The 2-phenyl substitution increases the calculated LogP by approximately 0.95–1.87 log units relative to the unsubstituted parent and by approximately 1.75 log units relative to the 2-methyl analog, placing the compound in a substantially higher lipophilicity bracket that is predictive of enhanced passive membrane diffusion. This difference is large enough to alter the compound's position in property-based drug-likeness space (e.g., Lipinski Rule of 5, CNS MPO scoring) [1].

Lipophilicity optimization Drug-likeness Permeability prediction Scaffold SAR

Scaffold Validation in Factor Xa Inhibitor Programs: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole as a Privileged S4-Binding Subunit

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold was reported by Daiichi Sankyo researchers as an 'excellent subunit for the S4 binding site' of Factor Xa, specifically noted for conferring favorable activity, aqueous solubility, and pharmacokinetic properties within their orally active fXa inhibitor series [1]. While the published SAR studies primarily explored the unsubstituted core and elaborated derivatives, the scaffold's validated role in a high-priority pharmaceutical program (culminating in Edoxaban, a marketed oral anticoagulant) establishes the core as a pharmacologically relevant template. The 2-phenyl variant offers a differentiated vector for S4-subpocket exploration that the unsubstituted and 2-methyl cores cannot access [1].

Factor Xa inhibition Anticoagulant drug discovery S4 binding element Daiichi Sankyo

RORγt Inverse Agonist Program Scaffold Selection: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole as the Founding Core

The first Vitae Pharmaceuticals patent application (WO2014179564) explicitly claims RORγt inverse agonists built upon a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core [1][2]. This program ultimately advanced VTP-43742 into Phase I clinical trials. In the subsequent patent (WO2015116904), the core was deliberately changed to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, indicating that while the pyrrolo[3,4-d]thiazole core served as the productive starting point, specific property limitations (likely including metabolic stability or CYP inhibition) motivated scaffold hopping [2]. The 2-phenyl substitution introduces an additional aromatic ring that may modulate the metabolic vulnerability of the thiazole ring through steric shielding and altered electron density, a hypothesis supported by general thiazole SAR but not yet experimentally confirmed for this specific compound.

RORγt inverse agonist Autoimmune disease Th17 cell differentiation Vitae Pharmaceuticals

Purity and Commercial Availability: Minimum 95% Purity Specification with ISO-Certified Manufacturing

The free base (CAS 954241-29-3) is commercially available from multiple vendors with a minimum purity specification of 95% . Some suppliers, such as MolCore, additionally offer ISO-certified production suitable for pharmaceutical R&D quality control requirements . The hydrobromide salt form (CAS 1220039-44-0) is also available at ≥95% purity, providing an alternative with enhanced aqueous solubility due to protonation of the pyrrolidine nitrogen . In comparison, the unsubstituted 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is typically supplied at 95–98% purity by vendors such as Fluorochem , indicating comparable commercial quality standards across this scaffold family.

Chemical procurement Quality control Building block supply ISO certification

Dihydroorotase Inhibition: A Preliminary Biochemical Fingerprint Differentiating the 2-Phenyl Scaffold

The BindingDB database records a single biochemical assay datapoint for a compound matching the molecular formula C11H10N2S (CAS 954241-29-3), reporting an IC50 of 1.00 × 10⁶ nM (1 mM) against dihydroorotase (DHOase) from mouse Ehrlich ascites carcinoma at pH 7.37 [1]. While this extremely weak activity precludes any pharmacological relevance, it does establish that the 2-phenyl-substituted scaffold can engage the DHOase active site, albeit at millimolar concentrations. No comparable DHOase inhibition data are available for the unsubstituted or 2-methyl analogs, precluding a direct potency comparison. This datapoint is presented solely as a baseline biochemical fingerprint for this specific compound and is not offered as evidence of target engagement suitability.

Dihydroorotase inhibition Pyrimidine biosynthesis Off-target profiling BindingDB

Recommended Application Scenarios for 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 954241-29-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization Requiring S4 Aryl-Binding Exploration

Research teams pursuing Factor Xa inhibitors with novel S4-binding elements should prioritize the 2-phenyl pyrrolo[3,4-d]thiazole scaffold over the unsubstituted core when the design hypothesis involves establishing π-stacking or hydrophobic interactions with aromatic residues (Phe174, Tyr99) lining the S4 subpocket. The Daiichi Sankyo program validated that the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold provides an excellent balance of activity, solubility, and PK properties for the S4 site [1]. The 2-phenyl substituent adds a phenyl ring that is geometrically positioned to probe the aryl-binding region of S4 without requiring additional synthetic elaboration of the core itself [1].

Medicinal Chemistry: RORγt Inverse Agonist Scaffold Refinement with Enhanced Lipophilicity

The documented evolution from the pyrrolo[3,4-d]thiazole to pyrrolo[3,4-b]pyridine core in the Vitae Pharmaceuticals RORγt program suggests that property-based optimization of the original thiazole scaffold remains an underexplored opportunity [1][2]. The 2-phenyl variant (CAS 954241-29-3), with its LogP of approximately 2.03 (representing a >1.7 log-unit increase over the 2-methyl analog), offers a differentiated entry point for exploring higher-lipophilicity RORγt chemotypes . This is particularly relevant if the scaffold hop to pyrrolo[3,4-b]pyridine was motivated in part by insufficient potency arising from suboptimal hydrophobic contacts.

Chemical Biology: Target Identification and Affinity Probe Synthesis via 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Functionalization

The 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold contains two chemically distinguishable functionalization handles: the secondary amine at the 5-position (pyrrolidine nitrogen) and the phenyl ring at the 2-position, which can undergo electrophilic aromatic substitution. This orthogonal reactivity profile enables sequential derivatization strategies (e.g., sulfonylation or acylation at N5, followed by halogenation or nitration on the phenyl ring) to generate focused libraries for chemical biology applications. The unsubstituted and 2-methyl cores lack the aryl functionalization handle, limiting their utility in two-step diversification protocols.

Physicochemical Property Screening Libraries: High-LogP Heterocyclic Building Block Panel

Screening library designers constructing diversity sets spanning a broad lipophilicity range should include CAS 954241-29-3 alongside the unsubstituted (LogP ≈ 0.16–1.08) and 2-methyl (LogP ≈ 0.28) analogs to achieve a systematic LogP gradient of approximately 1.7–1.9 log units within a constant core scaffold [1][2]. This enables deconvolution of lipophilicity-driven effects (permeability, metabolic stability, plasma protein binding) from scaffold-specific pharmacology in hit triage and validation studies. The 2-phenyl variant anchors the high-lipophilicity end of this gradient.

Quote Request

Request a Quote for 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.